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Cat. No.: B1191796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LY3007113 is a potent and selective, orally bioavailable small molecule inhibitor of p38

mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial

role in regulating the production of pro-inflammatory cytokines and in cellular responses to

stress. Dysregulation of this pathway has been implicated in a variety of diseases, including

cancer. This technical guide provides a comprehensive overview of the discovery, synthesis,

and preclinical and clinical evaluation of LY3007113.

Discovery and Rationale
The discovery of LY3007113 stemmed from efforts to develop a potent and selective inhibitor

of the p38 MAPK pathway for the treatment of advanced cancers. The rationale was based on

the understanding that p38 MAPK is activated in cancer cells in response to various stressors,

including chemotherapy and radiation, and contributes to a microenvironment that promotes

tumor cell survival, migration, and invasion.[1] By inhibiting p38 MAPK, it was hypothesized that

LY3007113 could disrupt these pro-tumorigenic processes.

Chemical Synthesis
The chemical synthesis of LY3007113 is detailed in the patent WO2012087611. The core of

the molecule is a substituted pyridine ring. The following is a representative synthetic scheme
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based on the information available in the patent literature.

Experimental Protocol: Synthesis of LY3007113 (Exemplary Pathway)

A detailed, step-by-step synthesis protocol is outlined below. This is a representative synthesis

based on patent literature and may require optimization.

Step 1: Synthesis of Intermediate 1 (Substituted Pyridine Core)

A mixture of 2,6-dichloropyridine and a suitable boronic acid derivative is subjected to a

Suzuki coupling reaction in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base

(e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

The reaction is heated to reflux for several hours until completion, as monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl

acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

substituted pyridine intermediate.

Step 2: Synthesis of Intermediate 2 (Indole Moiety)

A commercially available or synthesized indole derivative with appropriate substitutions is

prepared. For instance, a Fischer indole synthesis can be employed using a substituted

phenylhydrazine and a ketone or aldehyde.

Step 3: Coupling of Intermediates and Final Product Formation

Intermediate 1 is coupled with Intermediate 2 via a nucleophilic aromatic substitution or a

metal-catalyzed cross-coupling reaction. The specific conditions (catalyst, ligand, base,

solvent, temperature) will depend on the nature of the coupling partners.

The final product, LY3007113, is isolated and purified using standard techniques such as

crystallization or column chromatography.
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The structure and purity of the final compound are confirmed by analytical methods including

¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action
LY3007113 is a selective inhibitor of the α and β isoforms of p38 MAPK.[2] It exerts its effect by

binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its

downstream substrates. A key downstream target of p38 MAPK is MAPK-activated protein

kinase 2 (MAPKAP-K2). Inhibition of p38 MAPK by LY3007113 leads to a reduction in the

phosphorylation of MAPKAP-K2.[1]

Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered kinase cascade.
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Caption: The p38 MAPK signaling cascade.

Preclinical Pharmacology
In Vitro Studies
Preclinical studies demonstrated that LY3007113 inhibits the phosphorylation of MAPKAP-K2

in HeLa cells, confirming its intracellular activity.[1]
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Experimental Protocol: In Vitro p38 Kinase Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of LY3007113 against p38 MAPK

isoforms.

Materials: Recombinant human p38α, p38β, p38γ, and p38δ enzymes, a suitable substrate

(e.g., myelin basic protein or a specific peptide substrate), ATP, kinase buffer, LY3007113,

and a detection reagent.

Procedure:

Prepare a reaction mixture containing the p38 kinase, the substrate, and the kinase buffer

in a 96-well plate.

Add serial dilutions of LY3007113 to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of phosphorylated substrate using an

appropriate method, such as a radiometric assay ([³²P]-ATP) or a luminescence-based

assay (e.g., ADP-Glo™).

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.

In Vivo Studies
In vivo efficacy of LY3007113 was evaluated in mouse xenograft models. Orally administered

LY3007113 was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood

and in human glioblastoma tumors (U87MG) implanted subcutaneously in mice.[1]

Furthermore, LY3007113 demonstrated anti-tumor activity as a single agent in xenograft

models of human ovarian and kidney cancers, and leukemia.[1]

Experimental Protocol: Human Tumor Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of LY3007113.
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Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Cell Line: U87MG human glioblastoma cells.

Procedure:

Subcutaneously inject U87MG cells into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer LY3007113 orally to the treatment group at various doses and schedules. The

control group receives a vehicle control.

Measure tumor volume and body weight regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

For pharmacodynamic studies, collect blood and/or tumor tissue at specified time points

after dosing to measure the inhibition of p-MAPKAP-K2.

Clinical Development
LY3007113 was advanced to a Phase 1 clinical trial in patients with advanced cancer to

determine its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2

dose.

Phase 1 Study Design
Part A (Dose Escalation): LY3007113 was administered orally every 12 hours (Q12H) at

doses ranging from 20 mg to 200 mg daily in 28-day cycles.

Part B (Dose Confirmation): Patients received the MTD.

Clinical Trial Workflow
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Caption: Phase 1 clinical trial workflow for LY3007113.

Clinical Trial Results
Table 1: Summary of Phase 1 Clinical Trial Results for LY3007113
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Parameter Result

Maximum Tolerated Dose (MTD) 30 mg Q12H[1]

Dose-Limiting Toxicities (at 40 mg Q12H)
Upper gastrointestinal hemorrhage, increased

hepatic enzyme[1]

Most Frequent Treatment-Related Adverse

Events (>10%)

Tremor, rash, stomatitis, increased blood

creatine phosphokinase, fatigue[1]

Pharmacokinetics (tmax) ~2 hours (single and repeated dosing)[1]

Pharmacokinetics (t1/2) ~10 hours (at steady state)[1]

Pharmacodynamics
Maximal inhibition (80%) of p-MAPKAP-K2 in

PBMCs was not reached[1]

Efficacy
Best overall response was stable disease in 3 of

27 patients in Part B[1]

The study concluded that a biologically effective dose was not achieved due to toxicity, and

further clinical development of LY3007113 was not planned.[1]

Experimental Protocol: Pharmacodynamic Assessment of p-MAPKAP-K2 Inhibition in PBMCs

Objective: To measure the inhibition of p38 MAPK activity in patients treated with

LY3007113.

Method:

Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and at

various time points after LY3007113 administration.

Stimulate the PBMCs ex vivo with anisomycin (20 µg/ml) for 20 minutes to activate the

p38 MAPK pathway.

Measure the intracellular levels of phosphorylated MAPKAP-K2 (p-MAPKAP-K2) using

flow cytometry.
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The biologically effective dose (BED) was defined as the lowest dose that achieved at

least 80% maximal inhibition of p-MAPKAP-K2 and sustained at least 60% inhibition for up

to 6 hours after dosing.[1]

Conclusion
LY3007113 is a selective p38 MAPK inhibitor that demonstrated preclinical anti-tumor activity.

However, in a Phase 1 clinical trial, dose-limiting toxicities prevented the achievement of a

biologically effective dose, leading to the discontinuation of its clinical development. The

information gathered during the development of LY3007113 provides valuable insights for the

future design and development of p38 MAPK inhibitors for oncology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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